molecular formula C12H22F3O6P B12773361 Propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester CAS No. 108682-57-1

Propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester

Cat. No.: B12773361
CAS No.: 108682-57-1
M. Wt: 350.27 g/mol
InChI Key: PWBGRDQPMSIQLE-UHFFFAOYSA-N
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Description

Propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phosphinyl group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester typically involves the esterification of propanoic acid derivatives with appropriate alcohols in the presence of a catalyst. The reaction conditions often include:

    Temperature: Typically between 60-80°C.

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Common solvents include dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: Catalyzed by acids or bases, leading to the formation of propanoic acid and corresponding alcohols.

    Substitution Reactions: The ester group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic catalysts.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions include propanoic acid derivatives, alcohols, and various substituted esters.

Scientific Research Applications

Propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester has several scientific research applications:

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to active sites, while the phosphinyl group can participate in covalent modification of target molecules. These interactions can lead to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-methyl-, 2-methylpropyl ester
  • Propanoic acid, 2-methyl-, propyl ester
  • Propanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester

Uniqueness

Propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is unique due to the presence of both trifluoromethyl and phosphinyl groups, which confer distinct chemical properties and reactivity. These functionalities make it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

108682-57-1

Molecular Formula

C12H22F3O6P

Molecular Weight

350.27 g/mol

IUPAC Name

methyl 2-[bis(2-methylpropoxy)phosphoryloxy]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C12H22F3O6P/c1-8(2)6-19-22(17,20-7-9(3)4)21-10(11(16)18-5)12(13,14)15/h8-10H,6-7H2,1-5H3

InChI Key

PWBGRDQPMSIQLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(OCC(C)C)OC(C(=O)OC)C(F)(F)F

Origin of Product

United States

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